1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-N-(1-methylindol-4-yl)indole-6-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-21-11-9-15-16(4-3-5-17(15)21)20-19(23)14-7-6-13-8-10-22(2)18(13)12-14/h3-12H,1-2H3,(H,20,23) |
InChI Key |
IXMUPWNOCRUKKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and functional roles of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide with structurally analogous indole carboxamides:
Key Observations:
Structural Variations :
- The target compound lacks bulky aromatic substituents (e.g., benzyl or pyridyl groups) seen in I12–I15 , which may reduce steric hindrance and alter binding affinity in biological targets.
- Unlike Granisetron, which incorporates an indazole core and a rigid bicyclic amine, the target compound’s bis-indole system may favor distinct receptor interactions .
Physicochemical Properties: Melting points for analogs like I12–I15 (227–235°C) suggest moderate thermal stability, likely influenced by substituent polarity . The target compound’s melting point is unreported but expected to align with unsubstituted indole carboxamides (~200–250°C). The absence of ionizable groups (e.g., tertiary amines in I12–I15) in the target compound may limit aqueous solubility compared to piperazinyl or dimethylamino derivatives .
Functional Roles: Carboxamide-linked indoles are prevalent in kinase inhibitors (e.g., VEGFR, EGFR) due to their ability to form hydrogen bonds with ATP-binding pockets . The target compound’s dual indole system could mimic such interactions.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is feasible via standard amide coupling protocols, as demonstrated for analogs in and . However, regioselective methylation of the indole nitrogen may require careful optimization to avoid N7 or N3 methylation .
- Its bis-indole scaffold could enhance binding avidity in multi-domain protein targets.
- Crystallographic Insights : The bond angles and distances reported for imidazole-based carboxamides () support the planarity and resonance stabilization of the amide group in the target compound, critical for maintaining conformational rigidity in drug-receptor interactions .
Q & A
Q. What are the optimal synthetic routes for 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of indole derivatives typically involves multi-step protocols. For example, ethyl 4-amino-1H-indole-6-carboxylate (a precursor) is synthesized via enamine formation using N,N-dimethylformamide diethyl acetal in DMF at 50°C, followed by hydrogenation with 10% Pd/C . Yield optimization (e.g., 78% in two steps) requires precise stoichiometry, solvent selection (e.g., EtOH for hydrogenation), and purification via flash column chromatography (EtOAc:hexane gradients). Catalysts like AgSbF6 in DMSO at 110°C can further cyclize intermediates with 73% efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Confirm structure via -NMR (500 MHz) and -NMR (125 MHz) to identify characteristic peaks (e.g., indole protons at δ 7.57–6.56 ppm, methyl groups at δ 1.38 ppm) . High-resolution mass spectrometry (HR-MS) with Q-ToF analyzers ensures accurate mass matching (e.g., calculated vs. observed within 0.5 ppm error) .
Q. What safety protocols are critical when handling indole derivatives in the lab?
- Methodological Answer : Avoid inhalation/contact by using fume hoods, gloves, and eye protection. For spills, employ absorbent materials and neutralize with inert solvents (e.g., ethanol). Emergency measures include 15-minute rinses for skin/eye exposure and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How can computational chemistry streamline the design of indole-based analogs with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze structure-activity relationships (SAR). ICReDD’s approach integrates reaction path searches with experimental feedback to prioritize high-yield conditions, reducing trial-and-error by >50% . For example, AgSbF6-catalyzed cycloisomerization was optimized computationally before validation .
Q. What methodologies resolve contradictions in bioactivity data across indole derivatives?
- Methodological Answer : Systematic SAR studies vary substituents (e.g., methyl, nitro groups) and assess pharmacological endpoints (e.g., IC, selectivity). For antimicrobial activity, standardized MIC assays (e.g., broth microdilution) and cytotoxicity profiling (e.g., HEK293 cells) isolate target-specific effects . Discrepancies in potency may arise from solubility differences, resolved via logP measurements or co-solvent systems (e.g., DMSO/PBS) .
Q. How can AI-driven process simulation improve scalability of indole synthesis?
- Methodological Answer : COMSOL Multiphysics models heat/mass transfer in reactors, while AI algorithms (e.g., neural networks) predict optimal parameters (temperature, catalyst loading) from historical data. For example, AI-guided adjustments to hydrogenation pressure or Pd/C catalyst reuse cycles can enhance throughput by 20–30% .
Q. What advanced analytical techniques characterize polymorphic forms or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
